molecular formula C11H18ClNO3 B13461516 Tert-butyl 4-chloro-1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate

Tert-butyl 4-chloro-1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate

Cat. No.: B13461516
M. Wt: 247.72 g/mol
InChI Key: AEGUZKLRULDWJQ-UHFFFAOYSA-N
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Description

Tert-butyl 4-chloro-1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate is a complex organic compound featuring a bicyclic structure. This compound is notable for its unique arrangement of atoms, which includes a tert-butyl group, a chlorine atom, and a hydroxymethyl group attached to a bicyclo[2.1.1]hexane framework. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-chloro-1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate typically involves multiple steps. One common approach is the [2 + 2] cycloaddition reaction, which forms the bicyclic structure. This reaction can be facilitated by photochemistry, allowing for the efficient formation of the bicyclo[2.1.1]hexane core . Subsequent functionalization steps introduce the tert-butyl, chlorine, and hydroxymethyl groups under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve automated synthesis techniques to ensure high yield and purity. For instance, the use of automated synthesis systems can streamline the process, reducing the need for manual intervention and minimizing the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-chloro-1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The chlorine atom can be reduced to form a hydrogen atom.

    Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid derivative, while substitution of the chlorine atom can produce various substituted derivatives .

Scientific Research Applications

Tert-butyl 4-chloro-1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.

Properties

Molecular Formula

C11H18ClNO3

Molecular Weight

247.72 g/mol

IUPAC Name

tert-butyl 4-chloro-1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate

InChI

InChI=1S/C11H18ClNO3/c1-9(2,3)16-8(15)13-6-10(12)4-11(13,5-10)7-14/h14H,4-7H2,1-3H3

InChI Key

AEGUZKLRULDWJQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CC1(C2)CO)Cl

Origin of Product

United States

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